molecular formula C15H17BO5 B2533545 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid CAS No. 2377609-29-3

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid

Cat. No.: B2533545
CAS No.: 2377609-29-3
M. Wt: 288.11
InChI Key: WZUWYDZOGUCKJI-UHFFFAOYSA-N
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Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound features a benzofuran ring substituted with a carboxylic acid group and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid typically involves the borylation of a benzofuran derivative. One common method is the palladium-catalyzed borylation of 1-benzofuran-2-carboxylic acid using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base, such as potassium carbonate, in a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of new chemical structures. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid is unique due to its combination of a benzofuran ring and a dioxaborolane moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO5/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-9(7-10)8-12(19-11)13(17)18/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUWYDZOGUCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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